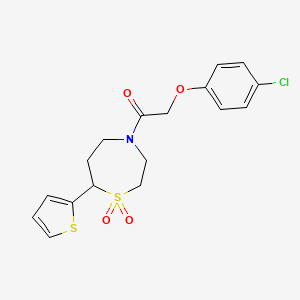

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a sulfone-containing heterocyclic compound featuring a 7-membered 1,4-thiazepane ring substituted with a thiophen-2-yl group and a 4-chlorophenoxy ethanone moiety. The sulfone group (1,1-dioxido) enhances polarity and stability, while the thiophene and chlorophenoxy substituents may influence electronic properties and biological interactions. Though direct synthetic or pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs studied for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c18-13-3-5-14(6-4-13)23-12-17(20)19-8-7-16(15-2-1-10-24-15)25(21,22)11-9-19/h1-6,10,16H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPAUPKTNBBVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.80 g/mol. The structure features a chlorophenoxy group and a thiazepan ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that the thiazepan structure may enhance membrane permeability, allowing for better interaction with bacterial cells .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against Candida albicans, indicating potential use in treating fungal infections .

Anticancer Activity

The thiazepan derivatives have been explored for their anticancer properties. In vitro studies have indicated that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could act as a modulator of specific receptors involved in cellular signaling pathways, leading to altered gene expression.

- Oxidative Stress Induction : The presence of dioxido groups may contribute to increased oxidative stress within cells, promoting apoptosis in cancerous cells .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone on MCF-7 cells. The results showed an IC50 value of 15 μM, indicating significant cytotoxicity compared to control groups. The study concluded that the compound could be further developed as a potential chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various pathogens. It exhibited an inhibition zone diameter of 20 mm against Staphylococcus aureus, suggesting strong antibacterial activity. The study highlighted the potential for developing new antibiotics based on this scaffold.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Diversity

Triazole-Based Analogs

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonyl group and aryl substituents but differs in its heterocyclic core (1,2,4-triazole vs. 1,4-thiazepane). The triazole ring’s smaller size (5-membered) and nitrogen-rich structure confer rigidity and hydrogen-bonding capacity, whereas the 7-membered thiazepane in the target compound offers greater conformational flexibility.

Benzothiazine Derivatives

4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () contains a bicyclic benzothiazine core with a sulfone group. Both compounds feature chlorophenyl groups, but the benzothiazine’s extended conjugation may reduce solubility in polar solvents compared to the thiazepane’s flexible ring .

Oxazolidinone-Based Structures

The oxazolidinone in (2Z)-2-[3-(4-Methoxybenzoyl)-4,4-dimethyl-1,2-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone () introduces a 5-membered heterocycle with oxygen and nitrogen atoms. Methoxy substituents in this analog contrast with the target’s thiophene and chlorophenoxy groups, which may confer distinct electronic and steric profiles .

Simple Chlorinated Ketones

2,2-Dichloro-1-(4-methylphenyl)ethanone () exemplifies a minimalist analog with a dichlorinated ethanone group. The absence of a heterocycle simplifies reactivity, focusing on the ketone’s electrophilicity. By comparison, the target compound’s thiazepane and sulfone groups likely reduce ketone reactivity while introducing multifunctional interaction sites .

Functional Implications

- Biological Activity : Triazole and benzothiazine analogs are often explored for antimicrobial or kinase inhibitory activity due to their hydrogen-bonding and aromatic stacking capabilities. The target compound’s thiophene and flexible thiazepane may optimize membrane permeability or target-specific interactions.

- Material Science : Sulfone groups (as in the target and benzothiazine) improve thermal stability and solubility in polar matrices, advantageous for polymer or catalyst design.

- Synthetic Complexity: The target compound’s 7-membered ring and multiple substituents likely necessitate multi-step synthesis, contrasting with simpler dichloro ethanones produced via direct halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.